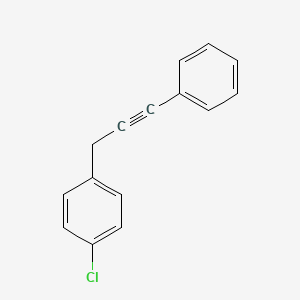
1-Chloro-4-(3-phenylprop-2-yn-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(3-phenylprop-2-yn-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a 3-phenylprop-2-yn-1-yl group. This compound is of interest due to its unique structure, which combines aromatic and alkyne functionalities, making it a versatile intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(3-phenylprop-2-yn-1-yl)benzene can be synthesized through several methods. One common approach involves the alkylation of 1-chloro-4-iodobenzene with 3-phenylprop-2-yn-1-yl bromide in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction typically occurs under mild conditions, with the palladium catalyst facilitating the coupling of the alkyne and aryl halide.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the process, allowing for better control over reaction parameters and reducing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(3-phenylprop-2-yn-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new C-N or C-S bonds.
Cycloaddition Reactions: The alkyne group can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic compounds.
Oxidation and Reduction Reactions: The alkyne group can be oxidized to form diketones or reduced to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide (NaNH2) or thiourea, typically conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Cycloaddition Reactions: These reactions often require a dienophile and a catalyst, such as a Lewis acid, to proceed efficiently.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Major Products Formed:
Substitution Reactions: Products include 1-amino-4-(3-phenylprop-2-yn-1-yl)benzene and 1-thio-4-(3-phenylprop-2-yn-1-yl)benzene.
Cycloaddition Reactions: Products include various cyclic compounds depending on the dienophile used.
Oxidation and Reduction Reactions: Products include diketones and alkanes, respectively.
Scientific Research Applications
1-Chloro-4-(3-phenylprop-2-yn-1-yl)benzene has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research explores its potential as a precursor for the synthesis of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-chloro-4-(3-phenylprop-2-yn-1-yl)benzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, inhibiting their activity or altering their function.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
- 1-Chloro-4-(prop-2-yn-1-yloxy)benzene
- 1-Bromo-4-(3-phenylprop-2-yn-1-yl)benzene
- 1-Iodo-4-(3-phenylprop-2-yn-1-yl)benzene
Comparison: 1-Chloro-4-(3-phenylprop-2-yn-1-yl)benzene is unique due to the presence of both a chlorine atom and a phenylprop-2-yn-1-yl group, which imparts distinct reactivity and stability. Compared to its bromo and iodo analogs, the chloro compound is less reactive in nucleophilic substitution reactions but more stable under various reaction conditions. The presence of the alkyne group also allows for unique cycloaddition reactions not possible with other similar compounds.
Properties
CAS No. |
61692-86-2 |
|---|---|
Molecular Formula |
C15H11Cl |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
1-chloro-4-(3-phenylprop-2-ynyl)benzene |
InChI |
InChI=1S/C15H11Cl/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,8H2 |
InChI Key |
FLNABHXOPPRNIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















